sodium;4-methylthiadiazole-5-thiolate
Description
Sodium 4-methylthiadiazole-5-thiolate is a heterocyclic organosulfur compound characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 4 and a thiolate (-S⁻) group at position 5, stabilized by a sodium counterion. This compound belongs to the thiadiazole family, known for their diverse pharmacological and industrial applications, including antimicrobial, anticancer, and enzyme inhibitory activities . Its synthesis typically involves nucleophilic substitution or cyclization reactions, often employing sodium ethoxide or similar bases to deprotonate thiol intermediates .
Key structural features:
- Core: 1,3,4-Thiadiazole (five-membered ring with two nitrogen and one sulfur atom).
- Substituents: Methyl (-CH₃) at position 4, thiolate (-S⁻Na⁺) at position 3.
- Molecular formula: C₃H₃N₂S₂Na.
Properties
IUPAC Name |
sodium;4-methylthiadiazole-5-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S2.Na/c1-2-3(6)7-5-4-2;/h6H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWTWXUYGLBFPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N2NaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-methylthiadiazole-5-thiolate typically involves the reaction of 4-methylthiadiazole-5-thiol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-methylthiadiazole-5-thiol+sodium hydroxide→this compound+water
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: Sodium;4-methylthiadiazole-5-thiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: It can be reduced to form thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the thiolate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various electrophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction may produce thiols.
Scientific Research Applications
Sodium;4-methylthiadiazole-5-thiolate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
Sodium;4-methylthiadiazole-5-thiolate can be compared with other similar compounds, such as:
Thiadiazole derivatives: These compounds share the thiadiazole ring structure but may have different substituents, leading to variations in their chemical properties and applications.
Thiols and thioethers: These compounds contain sulfur atoms and exhibit similar reactivity, but their structures and properties differ from those of thiadiazoles.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the presence of both sulfur and nitrogen atoms in the ring
Comparison with Similar Compounds
Potassium 4-Phenyl-5-Thioxo-1,3,4-Thiadiazole-2-Thiolate Hydrate
- Structure : Potassium salt of a 1,3,4-thiadiazole derivative with a phenyl group at position 4 and a thioxo (-S=O) group at position 4.
- Key differences :
- Substituent : Phenyl (bulky aromatic) vs. methyl (small alkyl) at position 3.
- Functional group : Thioxo (-S=O) vs. thiolate (-S⁻).
- Counterion : Potassium (K⁺) vs. sodium (Na⁺).
- Thioxo groups may exhibit different redox properties and hydrogen-bonding capabilities compared to thiolates .
Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-yl)Thio)Methyl)-1,2,4-Triazole-3-yl)Thio)Acetate
- Structure: Sodium salt with a triazole-thiadiazole hybrid scaffold and a phenylamino substituent.
- Key differences: Hybrid scaffold: Combines triazole and thiadiazole moieties, unlike the simpler thiadiazole core of the target compound.
- Impact :
Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate
- Structure : Thiazole derivative with a methyl group, trifluoromethylphenyl substituent, and ethyl ester.
- Key differences :
- Core : Thiazole (one nitrogen, one sulfur) vs. thiadiazole (two nitrogens, one sulfur).
- Functional group : Ester (-COOEt) vs. thiolate (-S⁻).
- Impact :
Comparative Data Table
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